3-Amino-3-(6-trifluoromethyl-pyridin-3-YL)-propionic acid
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Overview
Description
3-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid typically involves multi-step organic reactions One common approach is to start with the appropriate pyridine derivative and introduce the trifluoromethyl group through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl and amino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the amino and propanoic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid
- 3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid
- 3-amino-3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid
Uniqueness
3-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H9F3N2O2 |
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Molecular Weight |
234.17 g/mol |
IUPAC Name |
3-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)7-2-1-5(4-14-7)6(13)3-8(15)16/h1-2,4,6H,3,13H2,(H,15,16) |
InChI Key |
MXQWHERCDAONAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(CC(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
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